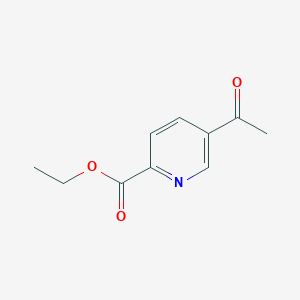

![molecular formula C11H14FNO4S B1392789 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266545-23-6](/img/structure/B1392789.png)

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Overview

Description

4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid (4-FMAB) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid that is soluble in water and organic solvents. 4-FMAB is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a role in the breakdown of the neurotransmitter acetylcholine. 4-FMAB has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, neuroscience research, and biochemistry.

Scientific Research Applications

Synthesis and Chemistry

Pharmaceutical Intermediates : The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, is significant as a pharmaceutical intermediate. It's typically prepared through the Friedel-Crafts reaction, where sulfonation can be applied to remove undesired isomers (Fan, 1990).

Chemical Reactions and Transformations : Investigations into reactions of similar compounds, such as 2-aminophenyl- and 2- and 4-nitrophenyl sulfones, provide insights into chemical transformations and potential applications in different chemical syntheses (Shaw & Miller, 1970).

Advanced Chemical Synthesis

Indolizidines Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid, which shares a structural similarity with this compound, was utilized in the novel synthesis of indolizidines. This highlights the role of such compounds in the synthesis of complex organic structures (Kiddle, Green, & Thompson, 1995).

Glufosinate Synthesis : In a study focused on the synthesis of Glufosinate, a derivative of this compound was employed in a key step, demonstrating its potential in the synthesis of agriculturally significant compounds (Sakakura, Huang, & Tanaka, 1991).

Biomedical Research

- Antitumor Agents Development : Research into 4-(substituted aminosulfonyl)- and 4-(substituted hydrazinosulfonyl)-2-aminobutanoic acids, structurally related to glutamine and similar to this compound, shows their potential as inhibitors of L-asparagine synthetase, with implications in the development of antitumor agents (Brynes, Fiorina, Cooney, & Milman, 1978).

Antimicrobial and Anticonvulsant Properties

Antimicrobial Activity : The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, structurally related to this compound, demonstrates antimicrobial properties, offering potential applications in the field of antimicrobial drug development (Zareef, Iqbal, & Arfan, 2008).

Anticonvulsant Potential : Schiff bases of gamma-aminobutyric acid, structurally related to this compound, have shown properties as anticonvulsants and gammaAbu mimetics, indicating their potential in treating convulsions and as part of neurological research (Kaplan et al., 1980).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

4-(2-fluoro-N-methylsulfonylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-4-7-11(14)15)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQPEDKKJLOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)

![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)

![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)

![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)